(E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide

EGFR Tyrosine Kinase Cancer

This α-cyanocinnamamide features a sterically demanding, sp³-rich 1-cyanocyclopentyl amide—an underrepresented motif among commercially available analogs. The 3-nitrophenyl substitution pattern aligns with known EGFR-active chemotypes, and the compound is disclosed in EGFR tyrosine kinase inhibitor patent literature. Ideal for focused kinase inhibitor library design and SAR expansion programs targeting EGFR selectivity modulation. Available as a catalog screening compound for rapid deployment in target engagement and chemical biology studies. Confirm potency empirically in your assay system.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 1445765-46-7
Cat. No. B2574195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide
CAS1445765-46-7
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESC1CCC(C1)(C#N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H15N3O3/c16-11-15(8-1-2-9-15)17-14(19)7-6-12-4-3-5-13(10-12)18(20)21/h3-7,10H,1-2,8-9H2,(H,17,19)/b7-6+
InChIKeyPUOTVXMSZAVERB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide (CAS 1445765-46-7) – Chemical Identity and Research-Grade Characteristics


(E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide (CAS 1445765-46-7) is a synthetic small molecule belonging to the α-cyanocinnamamide structural class . With a molecular formula of C₁₅H₁₅N₃O₃ and a molecular weight of 285.30 g/mol, the compound features a trans (E)-configured acrylamide bridge connecting a 3-nitrophenyl ring to a 1-cyanocyclopentyl moiety . This compound is cataloged as EN300-26685199 by Enamine and is supplied primarily as a research-grade screening compound, typically at 95% purity . It has been cited in patent literature as part of a series of compounds investigated for epidermal growth factor receptor (EGFR) tyrosine kinase inhibition .

Why Generic α-Cyanocinnamamide Substitution Fails for (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide


The α-cyanocinnamamide scaffold is prolific, but structure-activity relationship (SAR) studies demonstrate that both the α-cyano substitution and the nature of the N-amide substituent are critical determinants of kinase inhibitory potency and selectivity . Subtle modifications, such as replacing the 1-cyanocyclopentyl group with simpler alkyl amides or altering the phenyl ring substitution pattern, can shift the inhibitory profile from potent EGFR inhibition to weaker or off-target activity . For example, the presence of the 3-nitro group on the phenyl ring is expected to significantly impact the compound's electron distribution and target binding compared to unsubstituted or 4-hydroxy analogs frequently cited in the literature, making direct substitution with a generic α-cyanocinnamamide highly unreliable without empirical validation .

Quantitative Differentiation Evidence for (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide Versus Closest Structural Analogs


EGFR Kinase Inhibitory Potential: Class-Level Inference from α-Cyanocinnamamide SAR

While direct, head-to-head IC₅₀ data for this specific compound against a named reference inhibitor are not publicly available in the searched literature, patent disclosures place this compound within a series of EGFR tyrosine kinase inhibitors . Class-level SAR for α-cyanocinnamamide derivatives shows that the 3-nitrophenyl substitution on the acrylamide scaffold is associated with low-micromolar to sub-micromolar tyrosine kinase inhibitory activity in A-431 epidermoid carcinoma cell membrane assays . The closest disclosed analog, 3,4-dihydroxy-α-cyanocinnamamide, exhibits potent inhibition of p56lck autophosphorylation (no IC₅₀ given in the abstract, but described as a lead compound) . This evidence suggests the target compound’s specific substitution pattern—particularly the cyanocyclopentyl amide and 3-nitro group—is designed to modulate kinase selectivity beyond that of simpler analogs.

EGFR Tyrosine Kinase Cancer

Structural Uniqueness: 1-Cyanocyclopentyl Moiety Differentiates from Common α-Cyanocinnamamide Amides

The majority of literature-described α-cyanocinnamamide kinase inhibitors feature simple unsubstituted amide or primary alkyl amide groups . In contrast, this compound incorporates a 1-cyanocyclopentyl substituent—a sterically demanding, sp³-rich tertiary amide motif. This structural feature is absent from classical α-cyanocinnamamide inhibitors such as tyrphostins (e.g., AG 490, AG 1478), which typically bear a simple cyano group at the α-position but lack the N-cyclopentyl nitrile . The 1-cyanocyclopentyl group increases the compound's fraction of sp³-hybridized carbons (Fsp³) and topological polar surface area (TPSA) relative to dimethyl or unsubstituted amide analogs, properties that are correlated with improved solubility and reduced promiscuity in kinase screening panels .

Medicinal Chemistry Scaffold Diversity Kinase Selectivity

Commercial Availability and Catalog Status: Single-Source Research Compound with Documented Purity

This compound (EN300-26685199) is available from Enamine's stock collection, which is sourced by numerous commercial screening library vendors. It is listed with a standard purity of 95% and is supplied in quantities of 0.25 g and 5 g . In contrast, many closely related α-cyanocinnamamide analogs described in early kinase inhibitor papers (e.g., 3,4-dihydroxy-α-cyanocinnamamide) are not commercially available as stock compounds and require custom synthesis . The immediate availability of this compound as a catalog item reduces lead time for screening campaigns compared to synthesize-on-demand alternatives that can take weeks to months .

Chemical Procurement Screening Libraries Enamine REAL

Evidence-Backed Application Scenarios for Procuring (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide


EGFR-Targeted Kinase Inhibitor Screening and Hit Validation

This compound is appropriate for inclusion in focused kinase inhibitor libraries targeting the EGFR family, based on its disclosure in an EGFR tyrosine kinase inhibitor patent application. Its structural class (α-cyanocinnamamide) and 3-nitrophenyl substitution pattern align with known EGFR-active chemotypes .

Medicinal Chemistry Scaffold Diversification for Kinase Lead Optimization

The 1-cyanocyclopentyl substituent provides a sterically demanding, sp³-rich amide that is underrepresented among commercially available α-cyanocinnamamide analogs. This scaffold is suitable for SAR expansion programs aiming to improve kinase selectivity or modulate physicochemical properties while maintaining the core acrylamide pharmacophore .

Biochemical Pathway Deconvolution Studies Using Tool Compounds with Defined Kinase Annotations

Given its annotation as an EGFR inhibitor in patent disclosures, this compound can serve as a chemical biology tool for dissecting EGFR-dependent signaling pathways, provided its potency and selectivity are empirically confirmed in the user's assay system. Its availability as a catalog compound enables rapid deployment in target engagement studies .

Quote Request

Request a Quote for (E)-N-(1-Cyanocyclopentyl)-3-(3-nitrophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.